![molecular formula C12H13ClN2O3 B1386412 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid CAS No. 1153769-18-6](/img/structure/B1386412.png)
1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13ClN2O3. It is known for its unique structure, which includes a piperidine ring substituted with a chloropicolinoyl group and a carboxylic acid group. This compound is utilized in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid typically involves the reaction of 4-chloropicolinic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropicolinoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid is primarily explored for its potential therapeutic applications. The compound's structural features allow for interactions with biological targets, making it a candidate for:
- Drug Development : Investigated as a lead compound in the development of new pharmaceuticals targeting various diseases.
- Enzyme Inhibition Studies : Its ability to modulate enzyme activity is critical in designing inhibitors for specific biochemical pathways.
Biological Studies
The compound's interaction with biological systems has been a focal point of research:
- Receptor Binding Studies : It has been evaluated for its affinity towards specific receptors, which can lead to insights into its mechanism of action and therapeutic potential.
- Pharmacological Profiling : Studies assess its effects on cell lines and animal models to understand its efficacy and safety profile.
Organic Synthesis
In synthetic chemistry, this compound serves as an important building block:
- Synthesis of Complex Molecules : Utilized in the synthesis of more complex organic compounds due to its functional groups that allow for further chemical modifications.
- Reagent in Chemical Reactions : Acts as a reagent in various organic reactions, including acylation and alkylation processes.
Case Study 1: Drug Development
A study explored the use of this compound as a scaffold for developing novel analgesics. The researchers synthesized derivatives and evaluated their analgesic properties through preclinical trials. Results indicated promising activity against pain models, suggesting further investigation into its mechanism and optimization for clinical use.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in cancer metabolism using this compound. The study demonstrated that several derivatives exhibited significant inhibition of target enzymes, leading to reduced proliferation in cancer cell lines. This highlighted the compound's potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Piperine: An alkaloid responsible for the pungency of black pepper.
Uniqueness: 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring with a chloropicolinoyl group and a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 4-chloropicolinoyl group and a carboxylic acid functional group. Its structure can be represented as follows:
This unique structure contributes to its biological properties, particularly its interaction with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Modulation of Cellular Pathways : It influences cellular processes by modulating pathways such as apoptosis and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.
Biological Activity
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Studies have demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines, including breast, lung, and prostate cancers. It operates through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
- Neuroprotective Effects : The compound has also been evaluated for its neuroprotective potential, showing promise in models of neurodegenerative diseases due to its ability to modulate neurotransmitter levels .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits growth in breast and lung cancer cells | |
Antimicrobial | Active against certain bacterial strains | |
Neuroprotective | Modulates neurotransmitter levels |
Case Study Example
In a recent study, the effects of this compound were evaluated in vivo using mouse models. The results indicated significant tumor reduction in treated groups compared to controls. The study highlighted the compound's ability to induce apoptosis in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
1-(4-chloropyridine-2-carbonyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-1-4-14-10(7-9)11(16)15-5-2-8(3-6-15)12(17)18/h1,4,7-8H,2-3,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDHXCAZBYURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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